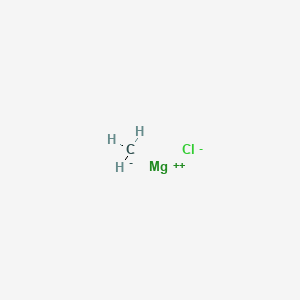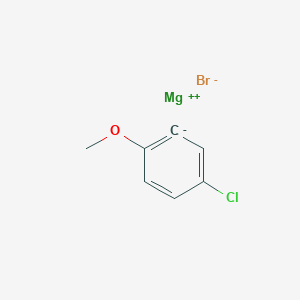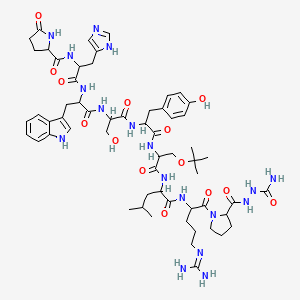
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate is a complex organic compound that features a glucitol backbone with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate typically involves multiple steps, starting from readily available precursors. The key steps might include:
Formation of the glucitol backbone: This can be achieved through the reduction of glucose or other suitable starting materials.
Introduction of the benzo(b)thien-2-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorinated phenyl group can serve as a probe in various spectroscopic techniques.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structural features might be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-chlorophenyl)-d-glucitol2,3,4,6-tetraacetate: Similar structure but with a chlorine atom instead of fluorine.
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-bromophenyl)-d-glucitol2,3,4,6-tetraacetate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C29H29FO9S |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
[3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3 |
Clé InChI |
OJQLKUIXSZUMPR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)



![[4-[[5-[4-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B13398499.png)
![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B13398514.png)
![4-[2-[5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13398516.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid](/img/structure/B13398519.png)

![(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S)-12-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione](/img/structure/B13398536.png)

![4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13398559.png)
